Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Properties
Molecular Formula |
C19H29N3O2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-15-10-21(11-16(13-22)17(15)20)9-14-7-5-4-6-8-14/h4-8,15-17H,9-13,20H2,1-3H3 |
InChI Key |
BRZHCYPWUFHWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- CAS : 1822856-30-3
- Formula : C₁₉H₂₉N₃O₂
- Molecular Weight : 331.45 g/mol
Key Features :
- Structure: A bicyclo[3.3.1]nonane scaffold with a tert-butyl carbamate group at position 3, a benzyl group at position 7, and an amino group at position 7.
- Applications : Likely serves as a synthetic intermediate in medicinal chemistry, particularly for nicotinic acetylcholine receptor ligands due to the 3,7-diazabicyclo core .
Comparison with Structurally Similar Compounds
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- CAS : 227940-70-7
- Formula : C₁₉H₂₆N₂O₃
- Molecular Weight : 330.42 g/mol
- Key Difference: Substituent at position 9 is a ketone (9-oxo) instead of an amino group.
- Synthesis : Synthesized via Mannich reaction using paraformaldehyde and benzylamine .
- Applications: Used in nicotinic receptor studies; the oxo group reduces nucleophilicity compared to the amino derivative .
Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- CAS : 313238-51-6
- Formula : C₁₉H₂₈N₂O₃
- Molecular Weight : 332.44 g/mol
- Key Difference : Hydroxy group at position 8.
- Reactivity: The hydroxyl group enables hydrogen bonding but may require protection during synthesis, unlike the amino group .
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- CAS : 227940-71-8
- Formula : C₁₉H₂₈N₂O₂
- Molecular Weight : 316.44 g/mol
- Key Difference: No substituent at position 9.
- Utility : Simpler structure used as a precursor for functionalization at position 9 .
Structural and Functional Analysis
Substituent Effects at Position 9
| Compound | 9-Position Group | Reactivity | Biological Relevance |
|---|---|---|---|
| Target Compound | Amino (-NH₂) | High nucleophilicity | Enhanced ligand-receptor interactions |
| 9-Oxo Derivative (227940-70-7) | Ketone (=O) | Electrophilic carbonyl group | Reduced binding affinity vs. amino |
| 9-Hydroxy Derivative (313238-51-6) | Hydroxyl (-OH) | Hydrogen-bond donor | Potential for prodrug strategies |
Biological Activity
Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a complex bicyclic compound notable for its structural features and potential biological activities. With a molecular formula of C19H29N3O2 and a molecular weight of approximately 331.5 g/mol, this compound has garnered interest in medicinal chemistry due to its unique functional groups, including an amino group and a carboxylate ester.
Pharmacological Properties
Research indicates that this compound may interact with various biological macromolecules, potentially influencing pharmacological pathways. Preliminary studies suggest that the compound could exhibit beneficial properties in drug development, particularly in targeting specific enzymes or receptors involved in disease processes .
The compound's mechanism of action is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). The diazabicyclo[3.3.1]nonane scaffold has been shown to affect nAChR activity, which is crucial for neurotransmission and other physiological processes. Structural modifications to this scaffold can enhance binding affinity and selectivity for specific nAChR subtypes .
Binding Affinity
Binding affinity studies have demonstrated that compounds derived from the diazabicyclo[3.3.1]nonane scaffold can exhibit varying affinities for nAChR subtypes:
| Compound | nAChR Subtype | Binding Affinity (K_i) |
|---|---|---|
| Tert-butyl 9-amino-7-benzyl | α4β2* | ~600 nM |
| N-benzylbispidine | α3β4* | 569.6 nM |
| N-t-boc-bispidine | α4β2* | 45 nM |
These findings highlight the potential of this compound as a lead compound for developing selective nAChR modulators .
Study on Structural Variations
In a comparative study of various structural analogs, it was found that modifications to the bicyclic structure significantly impacted biological activity. For instance, the introduction of different substituents on the nitrogen atoms altered the binding profiles and selectivity for nAChR subtypes . This underscores the importance of structural optimization in enhancing pharmacological efficacy.
Interaction with Enzymes
Another study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor for certain enzymes, suggesting its potential role in therapeutic applications where enzyme modulation is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
